N-Boc-PEG4-bromide
Description
Overview of Polyethylene (B3416737) Glycol (PEG) Derivatives in Chemical Biology
Polyethylene glycol (PEG) and its derivatives are synthetic polymers that have become indispensable in chemical biology and medicine due to their unique physicochemical properties. creativepegworks.com These polymers consist of repeating ethylene (B1197577) oxide units, and their length can be precisely controlled to suit specific applications. acs.org The incorporation of PEG chains into molecules, a process known as PEGylation, can dramatically alter the properties of the parent molecule, leading to enhanced therapeutic efficacy and new functionalities. creativepegworks.com
Biocompatibility and Low Immunogenicity of PEG
PEG is well-known for its excellent biocompatibility and low immunogenicity. ekb.egbiochempeg.com It is generally considered non-toxic and is approved by the U.S. Food and Drug Administration (FDA) for various biomedical applications. labinsights.nlmdpi.com When attached to other molecules, the PEG chain can help to mask them from the body's immune system, reducing the likelihood of an immune response. labinsights.nlmdpi.com This "stealth" effect is crucial for therapeutic proteins and other biologics that might otherwise be recognized as foreign and rapidly cleared from the body. ekb.egfrontiersin.org While some studies have reported immune responses to PEG itself, it remains a widely used and generally safe polymer in drug delivery and bioconjugation. mdpi.comfrontiersin.org
Significance of Bifunctional Linkers in Molecular Design
Bifunctional linkers are chemical reagents that possess two reactive ends, allowing for the connection of two different molecules. papyrusbio.com These linkers are essential tools in creating complex molecular architectures, such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). enamine.netbldpharm.com The nature of the linker, including its length, flexibility, and chemical properties, can significantly influence the biological activity and pharmacokinetic properties of the resulting conjugate. enamine.net N-Boc-PEG4-bromide is a prime example of a heterobifunctional linker, with two distinct reactive groups enabling sequential and controlled conjugation reactions.
Role of Bromide as a Leaving Group in Nucleophilic Substitution
The bromide atom in this compound serves as an excellent leaving group in nucleophilic substitution reactions. broadpharm.commedkoo.com In this type of reaction, a nucleophile, which is an electron-rich species, attacks the carbon atom attached to the bromine. wikipedia.org The carbon-bromine bond then breaks, and the bromide ion departs, allowing for the formation of a new bond between the carbon and the nucleophile. wikipedia.orglibretexts.org The stability of the resulting bromide anion makes it a good leaving group, facilitating the reaction. ntu.edu.sg This reactivity allows for the straightforward attachment of this compound to a wide range of nucleophilic molecules, such as those containing thiol or amine groups. The rate of this substitution can be influenced by the nature of the nucleophile. stackexchange.com
Functionality of Boc-Protected Amine for Orthogonal Chemistry
The other end of the this compound molecule features a Boc-protected amine. The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines in organic synthesis. wikipedia.org It is stable to many reaction conditions, including basic and nucleophilic environments, but can be easily removed under mildly acidic conditions. wikipedia.orgorganic-chemistry.org This stability allows for "orthogonal" chemical strategies, where different protecting groups can be selectively removed in the presence of others. organic-chemistry.org In the context of this compound, the Boc group allows the bromide end of the linker to be reacted first. Subsequently, the Boc group can be cleaved to reveal a free amine, which can then be used for a second conjugation reaction. medkoo.com This stepwise approach provides precise control over the synthesis of complex bifunctional molecules. bzchemicals.com
Research Applications Landscape of this compound
The unique properties of this compound make it a valuable tool in several areas of advanced chemical research. Its ability to link different molecular entities with a flexible, hydrophilic spacer has led to its use in the development of sophisticated therapeutic and research agents.
Notably, this compound is utilized in the synthesis of:
Antibody-Drug Conjugates (ADCs): ADCs are a class of targeted cancer therapies that consist of a monoclonal antibody linked to a potent cytotoxic drug. targetmol.com this compound can act as a cleavable linker, connecting the antibody to the drug. medchemexpress.comapexbt.com The PEG component of the linker can improve the solubility and stability of the ADC. labinsights.nl
PROteolysis TArgeting Chimeras (PROTACs): PROTACs are bifunctional molecules that recruit a specific E3 ubiquitin ligase to a target protein, leading to the target's degradation by the proteasome. bldpharm.commedchemexpress.comwuxibiology.com this compound is used as a linker to connect the target-binding ligand to the E3 ligase-binding ligand. medchemexpress.combioscience.co.uk
Molecular Probes: The bifunctional nature of this compound allows for the synthesis of various molecular probes for research purposes. For example, it can be used to attach fluorescent dyes or other reporter molecules to a molecule of interest, enabling its detection and tracking in biological systems.
The table below summarizes the key properties of this compound.
| Property | Value |
| Chemical Formula | C15H30BrNO6 broadpharm.com |
| Molecular Weight | 400.3 g/mol broadpharm.com |
| CAS Number | 1392499-32-9 broadpharm.com |
| Appearance | Liquid or Solid Powder medkoo.comapexbt.com |
| Solubility | Soluble in DMSO and DCM broadpharm.commedkoo.com |
Emerging Paradigms in Targeted Therapeutics
The unique structural attributes of this compound make it a valuable linker molecule in the development of targeted therapeutics, most notably in the fields of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). glpbio.commedchemexpress.combioscience.co.uk
PROTACs are novel therapeutic modalities that leverage the cell's own protein disposal system, the ubiquitin-proteasome system, to selectively degrade target proteins. chemicalbook.inmedchemexpress.com These chimeric molecules consist of two active domains connected by a chemical linker: one domain binds to a target protein, and the other recruits an E3 ubiquitin ligase. chemicalbook.inchemsrc.com this compound is utilized in the synthesis of the linker component of PROTACs. medchemexpress.combioscience.co.ukchemondis.com The PEG4 element of the linker can improve the solubility and pharmacokinetic properties of the resulting PROTAC molecule. axispharm.com
Antibody-Drug Conjugates (ADCs) are a class of targeted therapies that combine the specificity of an antibody with the cytotoxic potency of a small-molecule drug. chemicalbook.intargetmol.com The linker in an ADC plays a critical role in connecting the antibody to the cytotoxic payload and influencing the stability and release of the drug. This compound is described as a cleavable ADC linker. glpbio.commedchemexpress.combioscience.co.uktargetmol.com This suggests its use in constructing ADCs where the cytotoxic payload is designed to be released from the antibody under specific physiological conditions.
Innovations in Chemical Probe Development
Beyond its direct therapeutic applications, this compound is a significant tool in the development of chemical probes for biological research. sigmaaldrich.com Chemical probes are small molecules used to study and manipulate biological systems. The versatility of this compound allows for its incorporation into various probe architectures.
The bifunctional nature of this compound facilitates its use in bioconjugation, the process of covalently linking two molecules, at least one of which is a biomolecule. axispharm.comcreative-biolabs.com The bromide end can react with nucleophiles like thiols, while the Boc-protected amine, once deprotected, can be conjugated to other molecules. medkoo.comaxispharm.com This dual reactivity is essential for creating complex molecular tools.
Furthermore, the azide (B81097) derivative of PEG linkers, which can be synthesized from bromide precursors, is widely used in "click chemistry." Click chemistry refers to a set of biocompatible reactions that are rapid, specific, and high-yielding. tcichemicals.com The azide-alkyne cycloaddition is a prime example and is frequently used to label biomolecules for imaging or tracking purposes. tcichemicals.comacs.org The ability to introduce a PEGylated and reactive handle onto a molecule of interest via this compound opens up possibilities for creating novel probes for a wide range of biological investigations.
Properties
IUPAC Name |
tert-butyl N-[2-[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethoxy]ethyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H30BrNO6/c1-15(2,3)23-14(18)17-5-7-20-9-11-22-13-12-21-10-8-19-6-4-16/h4-13H2,1-3H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYOVSWOWVSWAII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOCCOCCOCCOCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H30BrNO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for N Boc Peg4 Bromide and Its Analogs
Synthetic Routes to N-Boc-PEG4-bromide
This compound is a heterobifunctional linker molecule featuring a tert-butyloxycarbonyl (Boc)-protected amine and a terminal bromide. broadpharm.commedkoo.com The hydrophilic polyethylene (B3416737) glycol (PEG) spacer enhances solubility in aqueous environments. broadpharm.commedkoo.com The bromide atom serves as an effective leaving group for nucleophilic substitution reactions, while the Boc group provides a stable protecting group for the amine that can be removed under mild acidic conditions. broadpharm.commedkoo.combroadpharm.com
Precursor Synthesis and Functionalization
The synthesis of this compound typically starts from a commercially available tetraethylene glycol derivative. A common precursor is amino-PEG4-alcohol. chemsrc.com The synthesis involves a multi-step process that begins with the protection of the amino group, followed by the conversion of the terminal hydroxyl group to a bromide.
One synthetic approach involves the N-Boc protection of l-DOPA using di-tert-butyl dicarbonate (B1257347) (Boc)₂O. nih.govbiorxiv.org This is followed by coupling with a PEG4-amine derivative. nih.govbiorxiv.org Another strategy begins with the selective protection of the amino group of a heterobifunctional PEG, such as NH₂-PEG-OH, with a Boc group. nih.gov
Key Reaction Steps for Bromide and Boc Group Introduction
The introduction of the Boc protecting group is a crucial step to ensure chemoselectivity in subsequent reactions. The reaction is typically carried out using di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base. organic-chemistry.org This method is widely used for the N-tert-butoxycarbonylation of amines under either aqueous or anhydrous conditions. organic-chemistry.org
The conversion of the terminal hydroxyl group to a bromide is often achieved through a two-step process. First, the hydroxyl group is activated by converting it into a better leaving group, such as a mesylate or tosylate. This is commonly done by reacting the alcohol with methanesulfonyl chloride (MsCl) or p-toluenesulfonyl chloride (TsCl) in the presence of a base like triethylamine (B128534) (Et₃N). chemicalbook.com The resulting sulfonate ester is then displaced by a bromide ion, typically from a source like lithium bromide (LiBr) or sodium bromide (NaBr), in a nucleophilic substitution reaction. chemicalbook.com
The N-Boc protection of amines with (Boc)₂O is generally a high-yielding reaction. The reaction conditions can be optimized by the choice of solvent and base. Dichloromethane (B109758) (DCM) is a commonly used solvent. chemicalbook.com
For the bromination step, the activation of the alcohol with MsCl is often performed at a reduced temperature (e.g., 0 °C) to control the reaction rate, followed by warming to room temperature. chemicalbook.com The subsequent substitution with a bromide salt is typically carried out at room temperature or with gentle heating to drive the reaction to completion. chemicalbook.com The use of a large excess of the bromide salt can improve the yield of the desired product. chemicalbook.com
After the synthesis, purification is essential to remove unreacted starting materials, reagents, and byproducts. A common purification technique for this compound and its analogs is flash column chromatography. chemicalbook.com The choice of eluent is critical for achieving good separation. A mixture of a non-polar solvent like petroleum ether (PE) or hexane (B92381) and a more polar solvent like ethyl acetate (B1210297) or acetone (B3395972) is often used, with a gradient of increasing polarity to elute the product. chemicalbook.com
Following chromatography, the purified product is typically concentrated under reduced pressure to yield the final compound as an oil or solid. chemicalbook.com The purity of the final product can be assessed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry. bldpharm.com
Synthetic Strategies for Related N-Boc-PEG Linkers
The synthetic strategies for this compound can be adapted to produce a variety of related N-Boc-PEG linkers with different PEG chain lengths. nih.gov These linkers are valuable tools in various bioconjugation applications, including the development of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). medchemexpress.commedchemexpress.commedchemexpress.com
Variations in PEG Chain Length (e.g., PEG1, PEG2, PEG3, PEG8)
By starting with the corresponding amino-PEG-alcohol precursors, a series of N-Boc-PEG-bromide linkers with varying PEG chain lengths can be synthesized. These include, but are not limited to, N-Boc-PEG1-bromide, N-Boc-PEG2-bromide, N-Boc-PEG3-bromide, and N-Boc-PEG8-bromide. broadpharm.combroadpharm.combroadpharm.com
The general synthetic route remains the same: N-Boc protection of the amino group followed by bromination of the hydroxyl group. For instance, the synthesis of N-Boc-PEG2-bromide starts from 2-(2-Boc-aminoethoxy)ethanol. chemicalbook.com The reaction involves mesylation of the alcohol followed by displacement with lithium bromide. chemicalbook.com
The physical and chemical properties of these linkers, such as their solubility and the length of the spacer arm, can be fine-tuned by varying the number of ethylene (B1197577) glycol units. This modular approach allows for the systematic optimization of linker length in applications where the distance between two conjugated moieties is critical for biological activity. nih.gov
Table of N-Boc-PEG-Bromide Analogs
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|---|
| N-Boc-PEG1-bromide | 164332-88-1 | C₉H₁₈BrNO₃ | 268.15 |
| N-Boc-PEG2-bromide | 165963-71-3 | C₁₁H₂₂BrNO₄ | 312.20 |
| N-Boc-PEG3-bromide | 1076199-21-7 | C₁₃H₂₆BrNO₅ | 356.26 |
| This compound | 1392499-32-9 | C₁₅H₃₀BrNO₆ | 400.31 |
Introduction of Different Protecting Groups
The synthesis of complex PEG derivatives like this compound necessitates the use of protecting groups to temporarily block reactive functional groups, preventing unwanted side reactions. The choice of protecting group is critical and depends on the stability required during subsequent reaction steps and the conditions needed for its selective removal. google.com
The tert-butyloxycarbonyl (Boc) group, present in this compound, is a widely used protecting group for amines. google.com It can be removed under mild acidic conditions, for instance, using trifluoroacetic acid (TFA). mdpi.combroadpharm.com Other common protecting groups for amines include benzyloxycarbonyl (Cbz) and 9-fluorenylmethoxycarbonyl (Fmoc). google.com
For hydroxyl groups, which are the native termini of PEG chains, a variety of protecting groups are available. The 4,4′-dimethoxytrityl (DMTr) group is frequently employed in stepwise PEG synthesis, particularly in solid-phase methods, due to its lability in acidic conditions. nih.govbeilstein-journals.org Other options for protecting alcohols include benzyl, p-methoxybenzyl (PMB), and tetrahydropyranyl (THP) ethers. google.com The selection between these often depends on the need for orthogonal deprotection strategies, where one group can be removed without affecting another. google.com For thiol groups, protecting groups such as trityl, acetyl, and orthopyridyldisulfide are common choices. google.com
Recent advancements have explored the use of base-labile protecting groups, such as the phenethyl group, as an alternative to the more common acid-labile groups like DMTr. beilstein-journals.orgresearchgate.net This approach can streamline the synthesis process by allowing for deprotection and coupling steps to occur in a single pot, which can reduce the use of solvents and simplify purification procedures. beilstein-journals.org
Table 1: Common Protecting Groups in PEG Synthesis
| Functional Group | Protecting Group | Abbreviation | Common Deprotection Conditions |
|---|---|---|---|
| Amine (-NH₂) | tert-butyloxycarbonyl | Boc | Mild Acid (e.g., TFA) mdpi.combroadpharm.com |
| Amine (-NH₂) | Benzyloxycarbonyl | Cbz | Hydrogenolysis |
| Amine (-NH₂) | 9-Fluorenylmethoxycarbonyl | Fmoc | Base (e.g., Piperidine) google.com |
| Hydroxyl (-OH) | 4,4'-Dimethoxytrityl | DMTr | Mild Acid (e.g., DCA, TFA) nih.gov |
| Hydroxyl (-OH) | Benzyl | Bn | Hydrogenolysis google.com |
Incorporation of Diverse Terminal Functionalities
The versatility of PEG derivatives stems from the ability to introduce a wide array of functional groups at their termini. These functionalities allow for subsequent conjugation to other molecules. This compound itself is a heterobifunctional molecule, featuring a protected amine at one end and a reactive bromide at the other. broadpharm.com The bromide is an excellent leaving group for nucleophilic substitution reactions. broadpharm.com
A common strategy for introducing functionalities like amines or thiols begins with the activation of the terminal hydroxyl groups of a PEG chain. mdpi.com This is often achieved through sulfonylation, reacting the PEG with reagents like tosyl chloride or mesyl chloride in the presence of a base to form a PEG-tosylate or PEG-mesylate. mdpi.com These sulfonated intermediates possess effective leaving groups that can be readily displaced by nucleophiles. mdpi.com For instance, reaction with sodium azide (B81097) followed by reduction (e.g., via a Staudinger reaction) yields an amine-terminated PEG. mdpi.com This two-step azidation-reduction method often produces a purer product compared to direct amination. mdpi.com Similarly, reacting a tosyl-PEG with a thiol nucleophile can introduce a terminal thiol group. mdpi.com
Other important terminal functionalities include:
Carboxylic acids (-COOH): These can be introduced to provide a site for amide bond formation. beilstein-journals.org
Alkynes and Azides: These groups are used for "click chemistry," a set of rapid and selective bioorthogonal reactions. sigmaaldrich.com
Aldehydes: These can be formed through the oxidation of terminal alcohols, although this can be challenging due to the low reactivity of PEG. A two-step method involving functionalization with an alkene followed by ozonolysis has been reported to give higher yields. mdpi.com
Maleimides and Acrylates: These groups can participate in Michael-type additions and are often used in the formation of hydrogels. nih.gov
The ability to create PEGs with different reactive groups at each end (heterobifunctional) is particularly valuable for site-specific conjugation and the construction of complex molecular architectures. mdpi.com
Table 2: Examples of Terminal Functional Groups and Their Precursors
| Terminal Group | Common Precursor | Reagent/Reaction Type |
|---|---|---|
| Amine (-NH₂) | PEG-OMs / PEG-OTs | 1. NaN₃ 2. Staudinger Reduction mdpi.com |
| Thiol (-SH) | PEG-OTs | Thiol Nucleophile (e.g., KSAc) mdpi.com |
| Bromide (-Br) | PEG-OH | Brominating Agent (e.g., PBr₃) |
| Carboxylic Acid (-COOH) | PEG-OH | Oxidation |
| Alkyne | PEG-OH | Propargyl Halide |
Advanced Synthetic Techniques in PEG Chemistry
Beyond the fundamental steps of protection and functionalization, several advanced synthetic techniques have been developed to improve the efficiency, purity, and complexity of PEG derivatives.
Solid-Phase Synthesis of PEG Derivatives
Solid-phase synthesis (SPS) is a powerful technique for the stepwise construction of monodisperse PEGs and their derivatives. nih.govnih.gov In this method, the initial PEG unit is anchored to an insoluble solid support, typically a polymer resin. numberanalytics.com The PEG chain is then elongated in a cyclical process of coupling new monomer units, followed by deprotection to prepare for the next cycle. nih.govnumberanalytics.com
A typical synthetic cycle on a solid support like Wang resin involves:
Deprotonation: A base is used to activate the terminal hydroxyl group of the resin-bound PEG chain. nih.gov
Coupling: The activated chain is reacted with a monomer (e.g., a DMTr-protected and tosylated tetraethylene glycol) via a Williamson ether synthesis. nih.gov
Deprotection: The protecting group (e.g., DMTr) on the newly added unit is removed with a dilute acid to expose a new hydroxyl group for the next cycle. nih.gov
After the desired length is achieved, the final PEG derivative is cleaved from the solid support. nih.gov A major advantage of SPS is that excess reagents and by-products can be easily washed away after each step, simplifying purification and often making the entire synthesis chromatography-free. nih.govspirochem.com This technique also facilitates the synthesis of asymmetric or heterobifunctional PEGs, which are more challenging to produce using solution-phase methods. nih.gov Various resins have been employed, including polystyrene-based supports and newer, fully PEG-based resins like ChemMatrix, which offer excellent swelling properties in common synthesis solvents. numberanalytics.comresearchgate.net
Table 3: Comparison of Solid Supports for PEG Synthesis
| Solid Support | Base Material | Key Characteristics |
|---|---|---|
| Wang Resin | Polystyrene | High mechanical stability, high loading capacity. nih.govnumberanalytics.com |
| PEG-PS Resin | Polyethylene glycol-Polystyrene Graft | Improved swelling properties over pure polystyrene. researchgate.net |
| ChemMatrix | Polyethylene glycol | Highly chemically stable, excellent swelling in various solvents. researchgate.net |
Ionic Liquid Supported Synthesis
Ionic liquid (IL) supported synthesis has emerged as a valuable technique in polymer chemistry. sci-hub.se This approach utilizes ionic liquids—salts that are liquid at low temperatures—as a soluble support or as a reaction medium. aip.org In some strategies, a PEG chain is functionalized with an ionic liquid moiety, combining the properties of both materials. researchgate.net These PEG-functionalized ionic liquids can act as a reaction medium that enhances catalytic activity and selectivity for certain reactions, such as the hydrosilylation of alkenes. researchgate.net
The use of ionic liquids as supports can overcome some limitations of traditional methods, such as the low loading capacity sometimes associated with polyethylene glycol-supported synthesis in solution. sci-hub.se Furthermore, PEG-based ionic liquids have been developed and used as recyclable catalysts for various organic transformations, including the synthesis of purine (B94841) derivatives and 2-amino-2-chromenes. sioc-journal.cnacademie-sciences.frresearchgate.net The synthesis of these novel catalysts often involves the alkylation of compounds like 1-butylimidazole (B119223) or diamines with a halogen- or sulfonate-terminated PEG. researchgate.netrsc.org
Polymerization and Functionalization Approaches
The fundamental method for producing the PEG backbone is the ring-opening polymerization of ethylene oxide. sigmaaldrich.com This process can generate PEGs with a wide range of molecular weights, though typically with some degree of polydispersity. jenkemusa.com Following polymerization, or by using pre-made PEG oligomers, functionalization becomes the key step for creating useful derivatives. beilstein-journals.org
Advanced functionalization approaches include methods that modify the entire surface of a material with PEG chains. Techniques such as plasma polymerization, electrodeposition, and silanization have been used to create stable PEG coatings on substrates like titanium. researchgate.netcore.ac.uk
Another important approach involves using PEG macromers that have been pre-functionalized with polymerizable end groups, such as acrylates or vinyl sulfones. nih.gov These functionalized PEGs can then be cross-linked into three-dimensional hydrogel networks through processes like photo-polymerization. nih.govmedchemexpress.com This technique allows for the rapid formation of hydrogels under mild conditions and is widely used in materials science and tissue engineering. sigmaaldrich.com The choice of the functional end group (e.g., acrylate (B77674) vs. vinyl sulfone) can significantly impact the efficiency of polymerization, the physical properties of the resulting hydrogel, and its stability. nih.gov
Mechanistic Investigations of N Boc Peg4 Bromide Reactivity
Nucleophilic Substitution Reactions at the Bromide Terminus
The primary alkyl bromide of N-Boc-PEG4-bromide is susceptible to nucleophilic substitution, a cornerstone reaction for its application in bioconjugation. The bromide ion is an effective leaving group, facilitating the attachment of various nucleophiles. broadpharm.comcd-bioparticles.netcd-bioparticles.netmedkoo.combroadpharm.com This reaction is fundamental to linking the PEG chain to target molecules.
Nucleophilic substitution reactions can proceed through two primary mechanisms: S(_N)1 (unimolecular) and S(_N)2 (bimolecular). libretexts.org The rate of an S(_N)1 reaction is dependent only on the concentration of the substrate, whereas the rate of an S(_N)2 reaction depends on the concentrations of both the substrate and the nucleophile. libretexts.org For a primary alkyl bromide like that in this compound, the S(_N)2 mechanism is strongly favored due to the low steric hindrance around the electrophilic carbon.
In the context of bioconjugation, common nucleophiles include the thiol groups of cysteine residues in proteins and various amine-containing molecules. axispharm.comresearchgate.net The reaction of bromo-PEG derivatives with thiols to form stable thioether bonds is a widely used strategy. axispharm.com While specific kinetic data for this compound is not extensively published, the principles of S(_N)2 reactions provide a framework for understanding its reactivity. The rate of substitution will be influenced by factors such as the nucleophilicity of the incoming group, the solvent, and the temperature. For instance, thiols are generally potent nucleophiles for this type of reaction. researchgate.net
Table 1: Factors Influencing S(_N)2 Reaction Kinetics at the Bromide Terminus
| Factor | Effect on Reaction Rate | Rationale |
| Nucleophile Strength | Stronger nucleophiles increase the rate. | A more potent nucleophile can more effectively attack the electrophilic carbon. |
| Solvent | Polar aprotic solvents (e.g., DMF, DMSO) are preferred. | These solvents solvate the cation but not the nucleophile, increasing its reactivity. broadpharm.com |
| Temperature | Higher temperatures generally increase the rate. | Provides the necessary activation energy for the reaction to proceed. |
| Leaving Group | Bromide is a good leaving group. | Its ability to stabilize the negative charge after departure facilitates the reaction. libretexts.orgaxispharm.com |
Deprotection Chemistry of the Boc Group
The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability in a variety of reaction conditions and its facile removal under acidic conditions. organic-chemistry.orgtotal-synthesis.com This allows for the unmasking of the amine functionality at a desired stage of a synthetic sequence.
The deprotection of the Boc group is typically achieved using strong acids such as trifluoroacetic acid (TFA), often in a solvent like dichloromethane (B109758) (DCM). commonorganicchemistry.comjkchemical.comfishersci.co.uk The mechanism involves protonation of the carbonyl oxygen of the carbamate (B1207046), followed by the loss of a stable tert-butyl cation to form a carbamic acid. commonorganicchemistry.commasterorganicchemistry.com This carbamic acid is unstable and readily decarboxylates to yield the free amine and carbon dioxide gas. commonorganicchemistry.commasterorganicchemistry.com
Other acidic reagents can also be employed for Boc deprotection, including hydrochloric acid (HCl) in ethyl acetate (B1210297) or dioxane, and p-toluenesulfonic acid. jkchemical.comfishersci.co.uksigmaaldrich.com The choice of acid and reaction conditions can be tailored to the sensitivity of the substrate. mdpi.com For instance, milder Lewis acids or different Brønsted acids can sometimes be used to avoid decomposition of sensitive molecules. mdpi.comcsic.es
Table 2: Common Reagents for Boc Deprotection
| Reagent | Typical Conditions | Notes |
| Trifluoroacetic Acid (TFA) | TFA/DCM (e.g., 1:1 v/v), room temperature commonorganicchemistry.comjkchemical.com | Highly effective and common; volatile byproducts are easily removed. masterorganicchemistry.com |
| Hydrochloric Acid (HCl) | HCl in an organic solvent (e.g., ethyl acetate, dioxane) fishersci.co.ukresearchgate.net | Provides the amine as an HCl salt; can be effective for substrates sensitive to TFA. |
| p-Toluenesulfonic Acid (p-TsOH) | p-TsOH in a suitable solvent jkchemical.comsigmaaldrich.com | A solid, non-volatile acid that can be useful in specific applications. |
| Iron(III) Chloride (FeCl(_3)) | Catalytic amounts in a suitable solvent csic.es | A milder, more sustainable Lewis acid catalyst. csic.es |
Compatibility with Other Functional Groups
A key advantage of the Boc protecting group is its orthogonality to many other common protecting groups and functional groups. total-synthesis.com For example, the Boc group can be selectively removed in the presence of base-labile protecting groups like Fmoc (9-fluorenylmethoxycarbonyl) and protecting groups removed by hydrogenolysis, such as Cbz (benzyloxycarbonyl). total-synthesis.com
However, care must be taken when other acid-sensitive groups are present in the molecule. For instance, tert-butyl esters are also cleaved under strongly acidic conditions similar to those used for Boc deprotection. researchgate.net In such cases, careful selection of reagents and conditions is necessary to achieve selective deprotection. researchgate.net Studies have shown that it is possible to selectively remove a Boc group in the presence of a tert-butyl ester by using specific acid/solvent systems, such as sulfuric acid in tert-butyl acetate. researchgate.net Amide bonds are generally stable to the acidic conditions used for Boc deprotection, although prolonged exposure to very strong acids could potentially lead to hydrolysis. researchgate.net The presence of nucleophilic residues like thiols or electron-rich aromatic rings can sometimes lead to side reactions due to alkylation by the tert-butyl cation generated during deprotection. acsgcipr.org This can often be mitigated by the use of scavengers. acsgcipr.org
Orthogonal Reactivity and Selective Functionalization
The distinct reactivity of the bromide and the Boc-protected amine in this compound allows for a two-stage, or orthogonal, functionalization strategy. This is particularly valuable in the synthesis of complex bioconjugates like PROTACs, which require the linking of two different molecular entities (a ligand for a target protein and a ligand for an E3 ubiquitin ligase) to a central linker. medchemexpress.comchemsrc.com
In a typical synthetic route, the bromide terminus is first reacted with a nucleophile on one of the target molecules. This reaction proceeds via nucleophilic substitution as described in section 3.1. Following this conjugation, the Boc group is removed under acidic conditions to expose the free amine. This newly revealed amine can then be coupled to the second molecule, often through an amide bond formation reaction with a carboxylic acid, to complete the synthesis of the final conjugate. biorxiv.org This sequential approach ensures a controlled and selective assembly of the desired molecular architecture. The ability to perform these reactions independently without interfering with each other is the essence of their orthogonal nature. mdpi.com
Sequential Derivatization Strategies
This compound is a heterobifunctional linker that contains two distinct reactive sites: a bromo group and a Boc-protected amine. medkoo.combroadpharm.com This dual functionality allows for a two-stage, or sequential, derivatization process. The reactivity of each functional group can be selectively controlled, enabling the stepwise introduction of different molecular entities. The bromide (Br) serves as an effective leaving group in nucleophilic substitution reactions, while the tert-butyloxycarbonyl (Boc) protecting group on the amine can be removed under acidic conditions to reveal a primary amine for subsequent reactions. medkoo.combroadpharm.com
The typical sequential derivatization strategy involves two key steps:
Nucleophilic Substitution at the Bromide Terminus: The initial reaction utilizes the reactivity of the bromide group. medkoo.com This end of the molecule readily reacts with nucleophiles such as thiols, amines, and alcohols. broadpharm.com This step attaches the first desired molecular component to the PEG linker.
Deprotection and Derivatization of the Amine Terminus: Following the substitution reaction, the Boc-protecting group is removed from the other end of the molecule. This is typically achieved using mild acidic conditions, such as trifluoroacetic acid (TFA). The deprotection exposes the primary amine, which can then be coupled with another molecule, for instance, through amide bond formation with a carboxylic acid.
This sequential approach is fundamental in the construction of complex molecules like Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs), where a linker connects two different biologically active molecules. medchemexpress.com The hydrophilic nature of the PEG spacer also enhances the aqueous solubility of the resulting conjugates. medkoo.combroadpharm.com
The following table outlines the reactive ends of this compound and their corresponding reaction types and compatible reagents.
| Reactive End | Functional Group | Reaction Type | Compatible Reagents |
| Terminus 1 | Bromide (-Br) | Nucleophilic Substitution | Thiols, Amines, Alcohols |
| Terminus 2 | Boc-protected Amine (-NHBoc) | Deprotection, then Acylation | 1. Acid (e.g., TFA) 2. Carboxylic Acids |
Minimizing Side Reactions and Byproduct Formation
Careful control of reaction conditions is crucial to minimize the formation of unwanted side products during the derivatization of this compound.
During Nucleophilic Substitution:
Temperature Control: Maintaining an appropriate temperature, often between 0–25°C, can help prevent side reactions like di-propargylation when reacting with certain nucleophiles.
Stoichiometry: Using a slight excess of the nucleophile can help drive the reaction to completion and minimize unreacted this compound. However, a large excess may lead to purification challenges.
Solvent Choice: The use of anhydrous solvents like tetrahydrofuran (B95107) (THF) or dichloromethane (DCM) is often recommended to prevent hydrolysis of the bromide.
During Boc Deprotection:
Acidic Conditions: The Boc group is reliably cleaved under anhydrous acidic conditions. organic-chemistry.org However, the choice of acid and reaction time should be optimized to avoid degradation of other acid-sensitive functional groups within the molecule.
Scavengers: The cleavage of the Boc group generates a tert-butyl cation, which can lead to side reactions such as the S-tert-butylation of cysteine residues if present in the substrate. mdpi.com The use of scavengers can help to trap these reactive carbocations.
General Considerations for Minimizing Byproducts:
Purification: After each reaction step, purification is essential to remove unreacted starting materials, excess reagents, and any byproducts. Techniques like silica (B1680970) gel chromatography or precipitation in a non-polar solvent like cold diethyl ether are commonly employed.
Inert Atmosphere: Conducting reactions under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation of sensitive functional groups.
The following table summarizes potential side reactions and strategies to mitigate them.
| Reaction Step | Potential Side Reaction | Mitigation Strategy |
| Nucleophilic Substitution | Di-alkylation of the nucleophile | Control stoichiometry, use a slight excess of the nucleophile |
| Hydrolysis of bromide | Use anhydrous solvents | |
| Boc Deprotection | Incomplete deprotection | Optimize reaction time and acid concentration |
| Alkylation by tert-butyl cation | Use of scavengers | |
| Degradation of acid-labile groups | Use mild acidic conditions, careful monitoring |
By carefully considering these factors, the sequential derivatization of this compound can be performed with high efficiency and minimal byproduct formation, enabling the successful synthesis of well-defined molecular constructs.
Applications in Bioconjugation and Ligand Design
N-Boc-PEG4-bromide as a Versatile Linker in Bioconjugation
This compound is a heterobifunctional chemical linker widely utilized in the field of bioconjugation. broadpharm.combiochempeg.com Its structure is defined by three key components: a Boc-protected amine, a flexible tetraethylene glycol (PEG4) spacer, and a terminal bromide group. broadpharm.commedkoo.com This distinct architecture allows for the sequential and controlled conjugation of different molecules. The tert-butyloxycarbonyl (Boc) group is a protecting group for the amine, which can be removed under mild acidic conditions to reveal a reactive primary amine. broadpharm.combiochempeg.commedkoo.comcd-bioparticles.net The bromide at the other end of the molecule serves as an effective leaving group, readily participating in nucleophilic substitution reactions. broadpharm.commedkoo.comcreative-biolabs.com This dual reactivity makes this compound a valuable tool for linking various molecules together, including biomolecules. broadpharm.combiochempeg.com
| Feature | Chemical Group | Function |
| Protected Amine | N-Boc (tert-butyloxycarbonyl) | A protecting group that can be removed under mild acidic conditions to yield a free, reactive amine for conjugation. broadpharm.commedkoo.comcd-bioparticles.net |
| Spacer | PEG4 (tetraethylene glycol) | A hydrophilic spacer that increases the overall water solubility of the conjugate. broadpharm.combiochempeg.commedkoo.com |
| Reactive Group | Bromide (-Br) | A good leaving group that facilitates nucleophilic substitution reactions for covalent bond formation. broadpharm.commedkoo.comcreative-biolabs.com |
The functional groups of this compound enable its covalent attachment to a wide range of biomolecules. After deprotection of the Boc group to expose the primary amine, this amine can be coupled to molecules containing carboxylic acids or activated esters. broadpharm.commedkoo.com Conversely, the bromide end can react with nucleophiles such as thiols, which are present in the cysteine residues of proteins and peptides. nih.gov This versatility allows for its application in the PEGylation of proteins, peptides, and oligonucleotides, modifying their structures to achieve desired properties. broadpharm.com For instance, the linker can be used to attach small molecule drugs, imaging agents, or other functional moieties to antibodies or other protein scaffolds. nih.govlumiprobe.com
Design and Synthesis of Antibody-Drug Conjugates (ADCs) Utilizing this compound
This compound is frequently employed as a component in the synthesis of linkers for antibody-drug conjugates (ADCs). biochempeg.commedchemexpress.comxcessbio.commedchemexpress.com ADCs are a class of targeted therapeutics composed of a monoclonal antibody connected to a potent cytotoxic payload via a chemical linker. medchemexpress.com The linker is a critical component that influences the efficacy, stability, and safety of the ADC. this compound serves as a foundational building block for constructing more complex ADC linkers. biochempeg.commedchemexpress.com
In the context of ADCs, this compound is categorized as a cleavable linker. biochempeg.commedchemexpress.comxcessbio.commedchemexpress.comdcchemicals.com Cleavable linkers are designed to be stable in the systemic circulation but are selectively cleaved to release the cytotoxic drug upon internalization into the target cancer cell. broadpharm.com this compound itself is a component used to build the complete linker system, which often includes a trigger for cleavage. broadpharm.com This trigger can be a peptide sequence sensitive to lysosomal proteases (like valine-citrulline), a pH-sensitive group, or a disulfide bond that can be reduced inside the cell. broadpharm.com The PEG4 element of the linker provides spatial separation between the antibody and the drug, while also imparting favorable solubility and pharmacokinetic properties.
The use of this compound as a constituent of a cleavable linker directly influences the drug release mechanism of an ADC. The linker is engineered to break apart under specific conditions prevalent inside tumor cells, such as the acidic environment of lysosomes or the presence of specific enzymes like Cathepsin B. For example, if the PEG4 linker is connected to a valine-citrulline dipeptide, lysosomal proteases will cleave the peptide, initiating the release of the payload. njbio.com This controlled, intracellular release is crucial for maximizing the cytotoxic effect on the target cell while minimizing exposure of healthy tissues to the potent drug. The successful cleavage of the linker and release of the payload can also enable a "bystander effect," where the liberated drug diffuses to and kills adjacent cancer cells.
The linker chemistry in an ADC significantly affects its pharmacokinetic (PK) and pharmacodynamic (PD) profiles. The inclusion of the hydrophilic PEG4 spacer from this compound can have several beneficial effects on the ADC's behavior in vivo.
| ADC Property | Impact of PEG4 Linker Component |
| Solubility | Increases water solubility, which is crucial for conjugating hydrophobic payloads and preventing aggregation. |
| Stability | Enhances stability in circulation, helping to prevent premature drug release and degradation. |
| Circulation Half-Life | Can prolong the time the ADC remains in the bloodstream, increasing the opportunity for it to reach the target tumor cells. |
| Off-Target Effects | A stable linker design minimizes premature drug release, which helps to reduce systemic toxicity and off-target effects. njbio.com |
Development of Proteolysis Targeting Chimeras (PROTACs) with this compound
This compound is an alkyl/ether-based linker containing a polyethylene (B3416737) glycol (PEG) chain, which is frequently utilized in the synthesis of PROTACs. medchemexpress.com PROTACs are heterobifunctional molecules designed to recruit a specific target protein to an E3 ubiquitin ligase, thereby hijacking the cell's natural protein disposal system—the ubiquitin-proteasome system (UPS)—to induce the degradation of the target protein. medchemexpress.comfrontiersin.orgbldpharm.com The molecule consists of three parts: a ligand that binds the protein of interest (POI), a ligand that recruits an E3 ligase, and a linker that connects the two. frontiersin.orgfrontiersin.orgnih.gov this compound serves as this crucial linker component. biochempeg.com
Design Principles for PROTAC Linkers
The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties and biological activity. nih.gov The design of the linker is not merely about connecting two ligands; it profoundly affects the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is essential for successful protein degradation. nih.govnih.gov
Key design principles for PROTAC linkers include:
Length and Composition : The distance between the two ligands is crucial. PEG and alkyl chains are the most common motifs used to systematically vary the linker length. nih.gov Statistics show that PEG linkers are incorporated in approximately 54-55% of reported PROTACs. nih.govbiochempeg.com The PEG4 unit in this compound provides a defined and flexible length.
Flexibility and Rigidity : The linker's flexibility influences the conformational dynamics of the PROTAC and its ability to facilitate a productive ternary complex. While flexible linkers like PEG chains are common, more rigid linkers containing elements like triazoles or piperazine (B1678402) rings are also used to pre-organize the molecule into an active conformation. nih.govprecisepeg.com The flexible nature of the PEG chain in this compound can be advantageous for allowing the two ligands to bind their respective proteins optimally. nih.gov
Attachment Points : The point at which the linker is attached to each ligand (the "exit vector") is also a critical variable that can impact the potency and selectivity of the PROTAC. nih.gov
Systematic alteration of the linker, often starting with simple alkyl or PEG chains, is a common strategy to optimize a PROTAC's degradation efficiency. nih.gov
| Linker Type | Key Characteristics | Advantages | Disadvantages |
|---|---|---|---|
| Alkyl Chains | Saturated or unsaturated hydrocarbon chains. | Synthetically accessible, chemically stable. precisepeg.com | Often hydrophobic, which can limit aqueous solubility and cell uptake. precisepeg.com |
| PEG Chains | Composed of repeating ethylene (B1197577) glycol units. | Excellent hydrophilicity, improves solubility, allows for systematic length variation. biochempeg.comprecisepeg.comjenkemusa.com | May have reduced metabolic stability compared to alkyl linkers. precisepeg.com |
| Rigid Linkers (e.g., containing triazoles, piperazine) | Constrained structures. | Can enhance selectivity by pre-organizing the PROTAC into an active conformation; metabolically stable. precisepeg.com | Can be more synthetically challenging. |
Ligand Conjugation Strategies for E3 Ubiquitin Ligases and Target Proteins
The synthesis of a PROTAC using this compound involves the sequential conjugation of the target protein ligand and the E3 ligase ligand. The most frequently recruited E3 ligases in PROTAC design are Cereblon (CRBN) and Von Hippel-Lindau (VHL). frontiersin.orgnih.govnih.gov
This compound is a bifunctional linker, featuring a bromide group at one end and a Boc-protected amine at the other. biochempeg.combroadpharm.com This structure facilitates a controlled, stepwise synthesis:
First Ligand Conjugation : The bromide (Br) atom is an excellent leaving group, making it susceptible to nucleophilic substitution reactions. biochempeg.combroadpharm.com One of the ligands, often the E3 ligase ligand (e.g., a derivative of pomalidomide (B1683931) for CRBN), is functionalized with a nucleophile (like a primary amine or hydroxyl group). This nucleophile displaces the bromide on the this compound linker to form the first covalent bond. nih.gov
Deprotection : The tert-Butoxycarbonyl (Boc) group is a common protecting group for amines. It can be easily removed under mild acidic conditions (e.g., using trifluoroacetic acid, TFA) to reveal a free primary amine on the other end of the linker. biochempeg.combroadpharm.comnih.gov
Second Ligand Conjugation : The newly exposed amine is then coupled with the second ligand (the "warhead" for the target protein). This is typically achieved through an amide bond formation by reacting the amine with an activated carboxylic acid on the target ligand (e.g., an N-hydroxysuccinimide (NHS) ester). nih.govnih.gov
This sequential approach allows for the modular and efficient assembly of PROTACs, enabling the rapid synthesis of libraries with different linkers, ligands, and attachment points to screen for optimal degradation activity. nih.gov
Integration into Click Chemistry Protocols
Click chemistry refers to a class of reactions that are rapid, efficient, and highly specific, making them ideal for bioconjugation. biochempeg.com The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a premier example. rsc.org While this compound is not inherently "clickable," its versatile chemical handles allow for straightforward pre-functionalization for use in these protocols. medchemexpress.com
Pre-functionalization for Azide (B81097) or Alkyne Introduction
To integrate this compound into click chemistry workflows, it must first be modified to contain either an azide or an alkyne functional group. This can be achieved through several synthetic routes:
Azide Introduction : The terminal bromide can be converted into an azide group via a nucleophilic substitution reaction with an azide salt, such as sodium azide (NaN₃).
Alkyne Introduction : After deprotection of the Boc-amine, the resulting primary amine can be acylated with a molecule containing an alkyne group and a reactive carboxylic acid (or its activated ester).
This pre-functionalization converts the this compound scaffold into a heterobifunctional linker ready for click chemistry, with one end available for standard conjugation and the other equipped with an azide or alkyne handle. medchemexpress.com
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is a highly reliable method for covalently linking two molecules, one functionalized with a terminal alkyne and the other with an azide. nih.govbioclone.net The reaction, catalyzed by copper(I), proceeds rapidly under mild conditions to form a stable 1,4-disubstituted triazole ring. rsc.orgbioclone.net
In PROTAC synthesis, this strategy offers a highly convergent and modular approach:
A target protein ligand is functionalized with an alkyne group.
An E3 ligase ligand is functionalized with an azide group (or vice versa).
The pre-functionalized PEG4 linker (containing either an azide or alkyne) is first attached to one of the ligands.
The final PROTAC is assembled in a highly efficient "click" step by reacting the linker-ligand conjugate with the second, complementary ligand under CuAAC conditions. nih.gov
| Compound Name | Role/Classification |
|---|---|
| This compound | Bifunctional PROTAC Linker |
| N-Boc-PEG3-bromide | Bifunctional PROTAC Linker |
| N-Boc-PEG8-bromide | Bifunctional PROTAC Linker |
| Pomalidomide | E3 Ligase Ligand (for CRBN) |
| Von Hippel-Lindau (VHL) Ligand | E3 Ligase Ligand |
| Cereblon (CRBN) Ligand | E3 Ligase Ligand |
| Azide (N₃) | Click Chemistry Functional Group |
| Alkyne | Click Chemistry Functional Group |
| Trifluoroacetic acid (TFA) | Reagent for Boc Deprotection |
| N-hydroxysuccinimide (NHS) ester | Activated ester for Amide Coupling |
| Piperazine | Component of Rigid Linkers |
| Triazole | Heterocyclic ring formed in CuAAC |
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
This compound is not directly employed in Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) as it lacks the necessary azide or strained alkyne functional groups. However, it serves as a crucial precursor for synthesizing azide-functionalized PEG linkers that are essential for SPAAC reactions. The utility of this compound in this context lies in its straightforward conversion to an azide-terminated PEG derivative.
The synthetic pathway involves a two-step process:
Azide Substitution: The terminal bromide of this compound is displaced by an azide nucleophile, typically sodium azide (NaN₃), in a nucleophilic substitution reaction. This reaction proceeds efficiently to yield N-Boc-PEG4-azide.
Deprotection and Conjugation: The Boc-protecting group on the amine can be removed under acidic conditions to expose the primary amine. This amine can then be conjugated to a molecule of interest (e.g., a protein, peptide, or small molecule) using standard amine-reactive chemistries.
The resulting azide-functionalized molecule can then readily participate in SPAAC reactions with a partner molecule containing a strained alkyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN). This copper-free click chemistry approach is widely used in bioconjugation due to its high efficiency, specificity, and biocompatibility, allowing for the labeling and tracking of biomolecules in living systems.
| Precursor Compound | Functional Group Transformation | Resulting Compound for SPAAC |
| This compound | Bromide to Azide | N-Boc-PEG4-azide |
Exploration in Material Science and Nanotechnology
The distinct functionalities of this compound make it a versatile building block in material science and nanotechnology for the creation of novel materials and the modification of surfaces. Current time information in Pasuruan, ID.
Surface Functionalization and Polymer Grafting
The dual reactivity of this compound allows for its use in surface functionalization and polymer grafting through two primary strategies: "grafting to" and "grafting from".
"Grafting To" Approach: In this method, the bromide terminus of this compound can react with nucleophilic sites on a surface (e.g., thiols, amines) to covalently attach the PEG linker. This process, known as PEGylation, is widely used to modify the surface of nanoparticles, quantum dots, and other nanomaterials. The hydrophilic PEG chains extend from the surface, creating a "stealth" layer that can improve the material's stability in biological fluids, reduce non-specific protein adsorption, and enhance biocompatibility. Following the "grafting to" step, the Boc group can be removed to expose the amine, which can then be used to conjugate other molecules, such as targeting ligands or therapeutic agents.
"Grafting From" Approach: Alternatively, the deprotected amine of the PEG linker can be anchored to a surface. The terminal bromide can then act as an initiator for surface-initiated polymerization techniques like Atom Transfer Radical Polymerization (ATRP). This allows for the growth of polymer chains directly from the surface, resulting in a high density of grafted polymers, often referred to as a "polymer brush." This method provides excellent control over the thickness and density of the grafted polymer layer, enabling the fine-tuning of surface properties.
| Grafting Method | Reactive Terminus of this compound | Application |
| "Grafting To" | Bromide | Surface PEGylation for improved biocompatibility |
| "Grafting From" | Deprotected Amine (anchored) and Bromide (initiator) | Creation of dense polymer brushes on surfaces |
Development of New Materials with PEG-Based Architectures
This compound is a valuable building block for the synthesis of advanced polymeric materials with tailored architectures, such as block copolymers and star polymers. The bromide functionality can serve as an efficient initiator for controlled radical polymerization techniques, most notably Atom Transfer Radical Polymerization (ATRP).
Block Copolymers: In the synthesis of block copolymers, this compound can act as a macroinitiator. The bromide end initiates the polymerization of a second monomer, leading to the formation of a diblock copolymer with a PEG block and a second block derived from the chosen monomer. For instance, polymerization of monomers like styrene (B11656) or methyl methacrylate (B99206) from the this compound initiator would result in PEG-b-polystyrene or PEG-b-poly(methyl methacrylate) copolymers, respectively. These amphiphilic block copolymers can self-assemble in solution to form micelles or other nanostructures with a hydrophilic PEG corona and a hydrophobic core, which have applications in drug delivery.
Star Polymers: this compound can also be used in the "arm-first" approach to synthesize star polymers. In this method, the deprotected amine of the PEG linker is first reacted with a multifunctional core molecule. The bromide termini of the attached PEG "arms" can then simultaneously initiate the polymerization of a monomer, leading to the formation of a star-shaped polymer with a central core and multiple polymer arms. These highly branched structures exhibit unique rheological and solution properties compared to their linear counterparts.
The ability to create these well-defined PEG-based architectures allows for the development of novel hydrogels, nanocarriers, and other advanced materials with tunable properties for a wide range of applications, including drug delivery and tissue engineering.
| Polymer Architecture | Role of this compound | Resulting Material and Application |
| Block Copolymer | Macroinitiator for ATRP | Amphiphilic copolymers for drug delivery micelles |
| Star Polymer | Precursor for polymer "arms" in the "arm-first" synthesis | Branched polymers with unique rheological properties |
Advanced Characterization Techniques and Analytical Research
Spectroscopic Analysis in Structural Elucidation
Spectroscopic methods are indispensable for confirming the molecular structure of N-Boc-PEG4-bromide, ensuring that the synthesis has yielded the correct compound with the expected connectivity of its constituent parts: the N-Boc protecting group, the tetraethylene glycol (PEG4) spacer, and the terminal bromide.
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the structural elucidation of this compound, providing detailed information about the hydrogen (¹H NMR) and carbon (¹³C NMR) atomic environments.
¹H NMR: The proton NMR spectrum provides signature chemical shifts and coupling patterns for the different protons within the molecule. The large singlet from the nine equivalent protons of the tert-butyl group is a key identifier for the Boc protecting group. The ethylene (B1197577) glycol units show a series of overlapping multiplets in the ether region, while the protons on the carbons adjacent to the nitrogen and the bromine are shifted further downfield due to the electron-withdrawing effects of these heteroatoms.
¹³C NMR: The carbon NMR spectrum complements the proton data, showing distinct signals for each carbon environment. This includes the carbonyl and quaternary carbons of the Boc group, the repeating ethoxy carbons of the PEG chain, and the terminal carbons bonded to the nitrogen and bromine atoms.
A representative summary of expected NMR data is presented below.
| ¹H NMR Data (Typical) |
| Chemical Shift (δ, ppm) |
| ~4.9 (broad s) |
| ~3.80 (t) |
| ~3.65 (m) |
| ~3.53 (t) |
| ~3.32 (q) |
| 1.44 (s) |
| ¹³C NMR Data (Typical) |
| Chemical Shift (δ, ppm) |
| ~156.1 |
| ~79.0 |
| ~71.3 - 70.0 |
| ~40.4 |
| ~30.2 |
| ~28.4 |
Note: Actual chemical shifts can vary depending on the solvent and instrument used.
Mass spectrometry is used to confirm the molecular weight of this compound. The molecular formula is C₁₃H₂₆BrNO₅, corresponding to a molecular weight of approximately 400.31 g/mol . axispharm.comaxispharm.com Electrospray ionization (ESI) is a common technique for this type of molecule, typically detecting the protonated molecule [M+H]⁺ or, more frequently, its sodium adduct [M+Na]⁺ in the positive ion mode. google.com High-resolution mass spectrometry (HRMS) can further confirm the elemental composition by providing a highly accurate mass measurement.
| Mass Spectrometry Data |
| Parameter |
| Molecular Formula |
| Molecular Weight |
| Expected [M+Na]⁺ (m/z) |
| Expected [M+H]⁺ (m/z) |
Note: The presence of bromine results in a characteristic isotopic pattern (M and M+2 peaks) of nearly equal intensity, corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.
Infrared (IR) spectroscopy is used to identify the key functional groups present in the molecule by detecting their characteristic vibrational frequencies. The spectrum of this compound will prominently feature absorptions corresponding to the carbamate (B1207046) and ether functionalities.
| Infrared (IR) Spectroscopy Data |
| Wavenumber (cm⁻¹) |
| ~3350 |
| ~2970, ~2870 |
| ~1710 |
| ~1520 |
| ~1100 |
| ~650 |
Chromatographic Methods for Purity and Reaction Monitoring
Chromatographic techniques are essential for assessing the purity of this compound and for monitoring the progress of reactions in which it is used as a reagent. google.com Suppliers often guarantee a purity of ≥95% or ≥98%, which is verified using these methods. medchemexpress.comaxispharm.comchemscene.com
High-Performance Liquid Chromatography (HPLC) is the primary method for determining the purity of this compound. A reverse-phase HPLC (RP-HPLC) setup is typically employed. In this method, the compound is passed through a nonpolar stationary phase (like a C18 column) using a polar mobile phase, commonly a gradient of water and an organic solvent such as acetonitrile, often with an additive like trifluoroacetic acid (TFA). google.com Purity is determined by integrating the area of the product peak relative to the total area of all peaks detected, usually by a UV detector. For more detailed analysis, HPLC can be coupled with a mass spectrometer (LC-MS) to confirm the identity of the main peak and any impurities. google.com
Size Exclusion Chromatography (SEC) is a powerful technique for analyzing macromolecules and polymers by separating them based on their size (hydrodynamic volume) in solution. While PEG itself is a polymer that is often analyzed by SEC to determine its molecular weight distribution and polydispersity index (PDI), this compound is a discrete, monodisperse compound.
For a pure, monodisperse compound like this compound, an SEC analysis would be expected to show a single, sharp elution peak. This confirms the uniform size of the molecule, contrasting with the broad peaks characteristic of polydisperse polymers which contain a range of chain lengths. Therefore, while not typically used for routine purity analysis of this specific small molecule, SEC serves as a conceptual benchmark and a critical quality control tool for the broader class of PEGylated materials, ensuring the defined length of the PEG linker.
Advanced Imaging Techniques in Conjugate Research
High-resolution imaging techniques are indispensable for visualizing the effects of PEGylation at the nanoscale and for monitoring the biodistribution of PEGylated constructs within a biological system. Atomic Force Microscopy (AFM) provides unparalleled topographical information of surfaces, while Positron Emission Tomography-Computed Tomography (PET-CT) enables non-invasive, quantitative tracking of radiolabeled molecules in vivo.
Atomic Force Microscopy (AFM) for Surface Characterization
AFM has emerged as a powerful tool for characterizing the morphology and structure of surfaces modified with PEG chains, including those derived from this compound. nih.gov This technique allows for the visualization of individual molecules and can differentiate between the core of a particle and its PEG shell. nih.gov
Research on PEGylated surfaces has demonstrated that AFM can reveal critical information about the conformation, packing density, and distribution of PEG chains. nih.govnih.gov For instance, in studies of PEGylated dendrimers, AFM imaging has shown that the PEG shell can be visualized under specific tapping mode conditions, providing insights into the uniformity of the PEGylation. nih.gov The technique can also elucidate how PEG chains on adjacent molecules might interact, such as through interdigitation. nih.gov
The resolution of AFM allows for the measurement of the thickness and asymmetry of the PEG coating on individual particles. nih.gov Studies have reported that the width of PEG features can vary, suggesting differences in the conformation of the PEG molecules on the surface. nih.gov Furthermore, AFM has been instrumental in studying the protein-repellent properties of PEGylated surfaces, a key attribute for biocompatible materials. nih.govresearchgate.net By creating surfaces with controlled PEG densities, researchers can study the selective adsorption of biomolecules like DNA while minimizing non-specific protein binding. nih.gov
Table 1: AFM Characterization of PEGylated Surfaces
| Parameter | Observation | Significance | Reference |
|---|---|---|---|
| Morphology | Visualization of individual PEGylated molecules and their distribution. | Assesses uniformity of surface modification. | nih.gov |
| Conformation | Ring-like structures observed, with varying widths. | Indicates variations in PEG chain conformation. | nih.gov |
| Coating Thickness | Asymmetric PEG coating on individual dendrimers. | Provides insight into the structure of the PEG shell. | nih.gov |
| Surface Roughness | PEG monolayers can be continuous and pit-free with roughness < 2 Å. | Indicates the formation of smooth, uniform films. | researchgate.net |
| Protein Repellency | Optimized PEG films repel non-specific protein adsorption. | Crucial for creating biocompatible surfaces for biomedical applications. | nih.govresearchgate.net |
This table summarizes key findings from AFM studies on PEGylated surfaces, which are relevant to conjugates prepared using this compound.
It is important to note that the imaging conditions, such as the tapping force in AFM, can influence the observed morphology of soft materials like PEGylated molecules. nih.gov
Positron Emission Tomography-Computed Tomography (PET-CT) for In Vivo Tracking
PET-CT is a highly sensitive and quantitative imaging modality that allows for the non-invasive, long-term tracking of radiolabeled molecules within a living organism. nih.govresearchgate.netrsc.org This technique is particularly valuable for evaluating the in vivo fate of therapeutic and diagnostic agents conjugated with PEG linkers like this compound.
In the context of drug delivery and radiopharmaceutical development, PEGylation is known to improve the stability and circulation time of molecules. nih.govresearchgate.net PET-CT studies have been crucial in investigating how factors such as PEG length and structure influence the biodistribution and tumor retention of various compounds. nih.govresearchgate.net For example, research on peptide radiopharmaceuticals has utilized PET-CT to compare the in vivo behavior of peptides modified with different lengths of PEG. nih.govresearchgate.net These studies have shown that there can be an optimal PEG length for maximizing tumor retention. nih.govresearchgate.net
The use of radiotracers, often involving chelators like DOTA or NOTA conjugated to the PEG linker for radiolabeling with isotopes such as 64Cu or 68Ga, is central to PET imaging. thno.orgsnmjournals.orgacs.orgnih.gov The resulting radiolabeled conjugates can be tracked to determine their accumulation in different organs and clearance from the body. rsc.orgthno.org
Table 2: Key Findings from PET-CT Studies of PEGylated Conjugates
| Study Focus | Key Finding | Implication for Drug/Probe Design | Reference(s) |
|---|---|---|---|
| PEG Length | An optimal PEG length (e.g., PEG10) can maximize tumor retention for certain peptides. | The length of the PEG linker is a critical design parameter for targeted therapies. | nih.govresearchgate.net |
| PEG Structure | Increasing the number of PEG arms can enhance the tumor therapeutic index but may compromise pharmacokinetic properties. | The topology of the PEG linker (linear vs. branched) affects the in vivo performance. | nih.govresearchgate.net |
| Biodistribution | PEGylation can prolong blood circulation and reduce uptake by the mononuclear phagocyte system. | PEG linkers can be used to create "stealth" nanoparticles for improved drug delivery. | snmjournals.org |
| Quantitative Tracking | PET-CT allows for the quantitative determination of tumor uptake and clearance kinetics. | Enables precise evaluation and optimization of targeted drug delivery systems. | rsc.org |
This table highlights significant research findings from PET-CT imaging of PEGylated molecules, providing insights applicable to this compound derivatives.
Pretargeted imaging is an advanced strategy where a non-radiolabeled targeting molecule is administered first, followed by a radiolabeled probe that binds to it in vivo. acs.org This approach, often utilizing bioorthogonal "click" chemistry, can improve the target-to-background ratio in PET imaging. rsc.org The versatility of this compound allows for its incorporation into such complex systems.
Computational and Theoretical Studies
Quantum Chemistry Calculations
Quantum chemistry calculations, such as those based on Density Functional Theory (DFT), provide detailed information about the electronic properties of a molecule. researcher.liferesearchgate.net These calculations are essential for understanding the intrinsic reactivity of N-Boc-PEG4-bromide and predicting its chemical behavior.
The electronic structure of this compound dictates its reactivity. The molecule has two key reactive sites: the bromide terminus and the Boc-protected amine.
Bromide Terminus: The carbon-bromine (C-Br) bond is highly polarized, with the bromine atom being a very good leaving group. broadpharm.comcd-bioparticles.netprecisepeg.com This makes the terminal carbon atom electrophilic and susceptible to nucleophilic substitution reactions. This is the primary reaction site for attaching the linker to a nucleophile (e.g., a thiol or amine group on a payload molecule).
Boc-Protected Amine: The tert-butoxycarbonyl (Boc) group is an acid-labile protecting group. broadpharm.com Under acidic conditions, it is cleaved to reveal a primary amine. broadpharm.commdpi.com This amine can then be used for subsequent conjugation reactions, for example, forming an amide bond with a carboxylic acid. DFT calculations on Boc-protected amines have been used to study the mechanism of both protection and deprotection reactions. researchgate.netcsic.es
Calculated properties for this compound and similar molecules help quantify their chemical characteristics.
Table 1: Predicted Physicochemical Properties of this compound
| Property | Value | Description |
|---|---|---|
| Molecular Formula | C₁₃H₂₆BrNO₅ chemscene.com | The elemental composition of the molecule. |
| Molecular Weight | 356.25 g/mol chemscene.com | The mass of one mole of the substance. |
| TPSA | 66.02 Ų chemscene.com | Topological Polar Surface Area, related to drug transport properties. |
| XlogP | 1.1 - 1.9558 chemscene.comuni.lu | A measure of the molecule's lipophilicity. |
| H-Bond Donors | 1 chemscene.com | Number of hydrogen bond donor sites. |
| H-Bond Acceptors | 5 chemscene.com | Number of hydrogen bond acceptor sites. |
| Rotatable Bonds | 11 chemscene.com | Number of bonds that can rotate freely, indicating flexibility. |
Note: Data sourced from computational predictions for CAS No. 1076199-21-7. Values may vary slightly between different prediction algorithms.
Quantum chemistry calculations can model the entire course of a chemical reaction, providing an energetic profile or reaction coordinate diagram. This allows for the determination of activation energies and the stability of intermediates and transition states.
For this compound, such calculations can elucidate:
Nucleophilic Substitution Energetics: Modeling the reaction of a nucleophile with the bromo-terminus can determine the activation barrier for the substitution, confirming the high reactivity of this site.
Boc Deprotection Mechanism: DFT studies on the acid-catalyzed cleavage of the Boc group can detail the step-wise mechanism and the energy required for the reaction, helping to define the optimal experimental conditions for deprotection without affecting other parts of a larger conjugate molecule. csic.es
Rotational Barriers: Calculations can quantify the low energy barriers to rotation around the C-C and C-O bonds in the PEG chain, providing a quantitative basis for the linker's flexibility.
Structure-Activity Relationship (SAR) Studies
In the context of PROTACs, the linker is not just a passive spacer but an active component that determines the ability to form a stable and productive ternary complex (Target Protein-PROTAC-E3 Ligase). chemrxiv.orgresearchgate.net The properties of the this compound linker are central to this:
Linker Length: The length of the PEG chain is critical. explorationpub.com If the linker is too short, steric clashes may prevent the formation of the ternary complex. If it is too long, the entropic penalty of constraining the flexible chain can weaken the complex, or it may not bring the two proteins into an orientation suitable for ubiquitin transfer. nih.govexplorationpub.com The four PEG units in this compound provide a specific, defined length that can be optimal for certain protein pairs.
Linker Composition and Flexibility: The flexible, hydrophilic nature of the PEG chain in this compound influences the physicochemical properties of the entire PROTAC, such as solubility and cell permeability. nih.govcreative-biolabs.com While flexible linkers are common, some studies suggest that incorporating more rigid elements can improve pharmacokinetic properties, assuming the rigid conformation is compatible with ternary complex formation. nih.govnih.gov However, replacing PEG units with more hydrophobic alkyl chains has been shown in some cases to inhibit PROTAC activity, highlighting the subtle but important role of the ether oxygens. nih.gov
Attachment Point: Computational docking and MD simulations can be used to predict how changing the attachment point of the linker on the warhead or E3 ligand affects the geometry and stability of the ternary complex. nih.gov
Computational approaches are increasingly used to move beyond simple trial-and-error in linker design towards a more rational, structure-based approach to optimize PROTAC and ADC efficacy. acs.orgnih.gov
Correlation of Linker Structure with Conjugate Efficacy
The length of the PEG chain, such as the tetra-ethylene glycol unit in this compound, is a critical determinant of conjugate efficacy. uzh.ch Generally, longer PEG chains can lead to an increased hydrodynamic radius of the conjugate, which can shield it from proteolysis and reduce renal clearance, thereby extending its circulation half-life. nih.govnih.gov However, an excessively long linker might also sterically hinder the interaction of the conjugated molecule (e.g., a drug or targeting ligand) with its biological target, potentially reducing its potency. nih.govbiochempeg.com Computational docking simulations can model these interactions and predict the optimal linker length for balancing these opposing effects. nih.gov For instance, studies have shown that the binding affinity of a PEGylated peptide to its receptor can be influenced by the PEG chain length. nih.gov
The composition of the linker also influences its properties. The ethylene (B1197577) glycol repeats in this compound impart hydrophilicity, which can improve the solubility and reduce the aggregation of the parent molecule. broadpharm.com The presence of the Boc-protected amine and the terminal bromide offers specific functionalities for conjugation. broadpharm.com Theoretical calculations, such as the determination of the topological polar surface area (TPSA), can quantify the polarity of the linker and correlate it with its solubility and cell permeability characteristics. chemscene.com
Structure-dependent reactivity models are also being developed to predict preferred PEGylation sites on proteins and to forecast conjugation rates and outcomes. nih.govmdpi.com These models consider factors like the PEG shielding distance to determine the reactivity sequence, which helps in optimizing the yield and specificity of the conjugate. mdpi.com By simulating the PEGylation process, researchers can estimate the distribution of different positional isomers ("PEGmers"), each of which may possess distinct therapeutic efficacy. nih.gov
The following table summarizes key computational parameters for this compound and their implications for conjugate efficacy:
| Computational Parameter | Value | Implication for Conjugate Efficacy |
| Molecular Formula | C₁₃H₂₆BrNO₅ chemscene.com | Defines the elemental composition and molecular weight. |
| Molecular Weight | 356.25 g/mol chemscene.com | Influences the overall size and pharmacokinetic profile of the conjugate. |
| Topological Polar Surface Area (TPSA) | 66.02 Ų chemscene.com | Indicates good potential for cell membrane permeability. |
| LogP | 1.9558 chemscene.com | Suggests a balance between hydrophilicity and lipophilicity. |
| Number of Rotatable Bonds | 11 chemscene.com | Provides flexibility to the linker, which can be advantageous for optimal positioning of the conjugated molecule. |
| Hydrogen Bond Acceptors | 5 chemscene.com | Contributes to the hydrophilicity and solubility of the conjugate. |
| Hydrogen Bond Donors | 1 chemscene.com | Contributes to the hydrophilicity and solubility of the conjugate. |
This table is interactive. Click on the headers to sort the data.
Design of Optimized this compound Analogs
Computational studies are instrumental in the rational design of optimized analogs of this compound to create linkers with enhanced properties for specific applications, such as in antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). medchemexpress.combioscience.co.uk By modifying the core structure of this compound, researchers can fine-tune the characteristics of the resulting bioconjugate.
One area of optimization is the length of the PEG spacer. While this compound contains four ethylene glycol units, analogs with varying numbers of PEG units (e.g., N-Boc-PEG2-bromide, N-Boc-PEG3-bromide, N-Boc-PEG8-bromide) are available and can be computationally evaluated to determine the optimal length for a specific application. broadpharm.com Molecular dynamics simulations can be employed to study the conformational flexibility of these different length linkers and how they affect the presentation of the conjugated payload to its target. nih.gov
Another design strategy involves altering the reactive functionalities. While the bromide in this compound is a good leaving group for nucleophilic substitution, broadpharm.com other functionalities could be incorporated to allow for different conjugation chemistries, such as click chemistry or enzymatic ligation. researchgate.net Computational models can help predict the reactivity of these new functional groups and their compatibility with biological systems.
Furthermore, the design of "cleavable" linkers is a significant area of research, particularly for ADCs. medchemexpress.combioscience.co.uk These linkers are designed to be stable in circulation but are cleaved by specific enzymes or conditions present in the target cell, releasing the active drug. Computational methods can be used to model the cleavage mechanism and to design linkers that are selectively cleaved at the desired site. For example, by incorporating a peptide sequence that is a substrate for a tumor-associated protease, a linker can be designed to release its payload specifically within cancer cells.
The table below presents a hypothetical design study for this compound analogs with different properties:
| Analog | Modification | Predicted Advantage | Potential Application |
| N-Boc-PEG8-bromide | Increased PEG chain length | Enhanced solubility and longer circulation half-life | Systemic drug delivery |
| N-Boc-PEG4-azide | Replacement of bromide with an azide (B81097) group | Enables bioorthogonal "click" chemistry conjugation | Site-specific protein modification |
| N-Boc-Val-Cit-PABC-PEG4-bromide | Incorporation of a cathepsin B-cleavable dipeptide linker | Targeted drug release in tumor cells | Antibody-Drug Conjugates (ADCs) |
| N-Boc-PEG4-thiol | Replacement of bromide with a thiol group | Allows for maleimide-based conjugation | PROTAC development |
This table is interactive. Click on the headers to sort the data.
In silico modeling and theoretical calculations are powerful tools that accelerate the development of novel and more effective bioconjugates by providing a deeper understanding of the structure-function relationships of linkers like this compound and guiding the design of next-generation analogs.
Future Directions and Research Perspectives
Development of Sustainable Synthesis Routes
The increasing use of PEGylated compounds has led to a focus on developing more environmentally friendly and efficient synthesis methods.
"Green chemistry" principles are being applied to PEGylation to reduce waste and improve efficiency. tandfonline.comresearchgate.net One approach involves using PEG as a recyclable solvent system for chemical reactions. ias.ac.inmdpi.comtandfonline.com This method has been successfully used for the synthesis of benzimidazole (B57391) and pyrazolo[3,4-b]pyridin-6(7H)-one derivatives, offering high yields and easy product purification. ias.ac.inmdpi.com Another green strategy is the use of aqueous biphasic systems (ABS) for the purification of PEGylated proteins, which avoids the use of toxic reagents. ua.ptrsc.org
| Green Chemistry Approach | Description | Example Application |
| Recyclable Solvent | Using PEG as a reaction medium that can be recovered and reused. ias.ac.inmdpi.com | Synthesis of benzimidazole derivatives. ias.ac.in |
| Aqueous Biphasic Systems | Employing a two-phase aqueous system for the separation and purification of PEGylated products. ua.ptrsc.org | Purification of PEGylated cytochrome c. rsc.org |
| Ultrasonication | Using ultrasound to promote reactions in a PEG medium without the need for catalysts or toxic solvents. tandfonline.com | Synthesis of 2-aminothiophene derivatives. tandfonline.com |
Enzymatic methods offer a highly specific and efficient alternative to traditional chemical synthesis for PEG derivatives. researchgate.netmdpi.comucl.ac.be Enzymes like Candida antarctica lipase (B570770) B (CALB) can catalyze PEGylation reactions with high selectivity and yield, often under mild conditions. mdpi.comresearchgate.net This approach has been used for the synthesis of thiol-PEG and for building complex, multifunctional drug carriers. mdpi.comresearchgate.net Enzymatic reactions can also be used to create cleavable linkers for immunoconjugates, allowing for the specific release of a drug at the target site. nih.gov
Exploration of Multifunctional N-Boc-PEG4-bromide Derivatives
Research is ongoing to develop multifunctional derivatives of this compound that can perform several tasks simultaneously. These derivatives are designed with multiple functional groups to allow for the attachment of different molecules, such as targeting ligands, imaging agents, and therapeutic drugs. biochempeg.combiochempeg.commdpi.comaxispharm.com
For example, a heterobifunctional PEG derivative with a propargyl group at one end and a carboxyl, mercapto, or hydrazide group at the other has been synthesized. mdpi.com The propargyl group allows for "click" chemistry reactions, providing a versatile platform for bioconjugation. acs.org Similarly, dual-functionalized PEG linkers have been created to incorporate both a targeting moiety and a chelating agent for radiolabeling, enabling the development of agents for targeted radiotherapy and imaging. rsc.org The ability to create these complex, multifunctional molecules opens up new possibilities for personalized medicine and advanced diagnostics.
Synthesis of Tri- and Tetra-functional Linkers
The evolution from simple bifunctional linkers to more complex, multi-armed scaffolds represents a significant leap in the design of targeted therapeutics like Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs). This compound serves as a valuable starting point for constructing these advanced structures.
The synthesis of trifunctional linkers can be achieved by utilizing the core structure of a Boc-protected PEG amine. For instance, a trifunctional linker featuring a Boc-protected primary amine and two azide (B81097) groups, N-(NH-Boc-PEG4)-N-bis(PEG4-azide), has been developed. In this architecture, the central nitrogen atom acts as a branch point. The synthesis strategy involves attaching two azide-terminated PEG arms and one Boc-protected amine-terminated PEG arm to this central hub. The azide groups are reactive towards alkynes or cyclooctynes via click chemistry, while the Boc-protected amine can be deprotected under acidic conditions to react with carboxylic acids, forming stable amide bonds. This design allows for the sequential or orthogonal attachment of three different molecular entities.
General strategies for building such multi-armed scaffolds often rely on core "hub" molecules, which can include amino acids like lysine (B10760008) or glutamic acid, or other branched structures. mdpi.com The functional groups on this compound—the protected amine and the reactive bromide—allow it to be incorporated as one of the "arms" extending from a central hub. For example, the bromide can be converted to an azide or another reactive group, while the deprotected amine can be coupled to a hub molecule, creating a versatile, multi-faceted linker system ready for further conjugation. mdpi.com
Integration with Orthogonal Click Chemistries
The true power of modern bioconjugation lies in the use of orthogonal "click" reactions, which are highly specific, efficient, and biocompatible. tcichemicals.com this compound is ideally suited for integration into such strategies due to its distinct functional ends. The bromide is a good leaving group for nucleophilic substitution, while the Boc-protected amine provides a stable, yet readily accessible, point for another distinct conjugation reaction after deprotection. broadpharm.com
A primary orthogonal strategy involves combining traditional amine chemistry with azide-alkyne cycloadditions. The bromide end of this compound can be converted to an azide. This resulting Boc-PEG4-azide linker can then participate in two key types of click reactions:
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction efficiently joins the azide-functionalized linker to a molecule containing a terminal alkyne group. medchemexpress.comtargetmol.com
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free alternative ideal for use in biological systems where copper catalysts may be toxic. acs.org The azide reacts rapidly with strained alkynes such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN). medchemexpress.comtargetmol.comprecisepeg.com
Another powerful bioorthogonal reaction is the inverse-electron-demand Diels-Alder cycloaddition between a tetrazine and a strained alkene, such as a trans-cyclooctene (B1233481) (TCO). conju-probe.combiorxiv.org A heterobifunctional linker containing both a tetrazine and a Boc-protected amine (Tetrazine-PEG4-amino-Boc) demonstrates how these moieties can be combined. conju-probe.com The deprotected amine from this compound could be coupled to a tetrazine-carboxylic acid, creating a linker that can react with a TCO-modified biomolecule, while the bromide end remains available for substitution. This dual reactivity allows for the precise assembly of complex bioconjugates where different components are attached through distinct, non-interfering chemical pathways. conju-probe.combiorxiv.org The orthogonality of these reactions is crucial for building multifunctional molecules, such as probes or drugs, where an imaging agent, a targeting moiety, and a therapeutic payload must be attached to a single scaffold. mdpi.com
Clinical Translation and Regulatory Considerations
Moving a therapeutic agent from the laboratory to the clinic is a complex process governed by stringent regulatory standards. For molecules synthesized using this compound, such as ADCs or PROTACs, this involves rigorous pre-clinical testing and the development of scalable, controlled manufacturing processes.
Pre-clinical Efficacy and Safety Studies
Efficacy Studies: In vitro cytotoxicity assays are performed on cancer cell lines to determine the concentration of the drug conjugate required to kill the target cells (IC50 value). nih.gov For example, studies on octreotide (B344500) conjugates equipped with a PEG4 linker showed low nanomolar cytotoxicity. nih.gov This is followed by in vivo studies in animal models (e.g., mouse xenograft models) where human tumors are grown in the animals. researchgate.net These studies assess the ability of the conjugate to reduce tumor volume over time compared to control groups. researchgate.netgoogle.com The design of the linker, including its PEG component, can significantly influence the conjugate's solubility, stability, and pharmacokinetic profile, thereby impacting its antitumor effect. medchemexpress.comgoogle.com
Scale-up and GMP Manufacturing Considerations
The transition from synthesizing milligrams of a compound in a research lab to producing kilograms for clinical trials and commercial supply requires a significant shift in methodology. This process, known as scale-up, must be conducted under Good Manufacturing Practice (GMP) guidelines to ensure the product is safe, pure, and consistent. iaea.orggoogle.com
For a key reagent like this compound, GMP manufacturing involves:
Process Control and Scalability: The synthetic route must be robust, reproducible, and scalable. nih.govmdpi.com This involves optimizing reaction conditions (e.g., temperature, solvents, reaction times) and purification methods (e.g., extraction, precipitation, chromatography) to be efficient on a large scale. mdpi.comresearchgate.net The use of automated synthesis platforms may be considered for certain steps, such as Boc deprotection, to ensure consistency. sigmaaldrich.com
Purity and Quality Assurance: Under GMP, every batch of the linker must meet pre-defined specifications for purity and identity. This requires rigorous quality control testing to detect and quantify any impurities, such as residual solvents, starting materials, or by-products. iaea.org The bromide content and the integrity of the Boc-protecting group and PEG chain would be critically monitored.
Documentation: Every step of the manufacturing process, from raw material sourcing to final product release, must be meticulously documented. This ensures traceability and is a core requirement for regulatory filings with agencies like the U.S. Food and Drug Administration (FDA). google.com
Q & A
Q. What statistical frameworks (e.g., ANOVA, regression) are suitable for analyzing structure-activity relationships in PEG4-spaced conjugates?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
